molecular formula C14H20FN3O2 B8340387 4-amino-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide

4-amino-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide

Cat. No.: B8340387
M. Wt: 281.33 g/mol
InChI Key: YETGHPJHQNBTPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C14H20FN3O2 and its molecular weight is 281.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H20FN3O2

Molecular Weight

281.33 g/mol

IUPAC Name

4-amino-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide

InChI

InChI=1S/C14H20FN3O2/c1-18-5-3-9(4-6-18)17-14(19)10-7-13(20-2)12(16)8-11(10)15/h7-9H,3-6,16H2,1-2H3,(H,17,19)

InChI Key

YETGHPJHQNBTPM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2F)N)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide (55 g, 177 mmol) in EtOH (450 mL) was added 10% Pd/C (11 g), followed by 4.4 mL of concentrated HCl. The reaction mixture was hydrogenated using a hydrogen balloon for 22 h. The solution was filtered through celite and concentrated to a minimum volume, after which solid was filtered, washed with ether. The filtrate concentrated again and trituated with EtOH and repeated several times to get out more products. The solid was combined and further dried to give total 50 g of product as light yellow powder (>98%). 1H NMR (400 MHz, DMSO-d6) δ 1.64-2.02 (m, 4H) 2.61 (s, 3H) 2.90 (t, J=11.0 Hz, 2H) 3.24 (m, 2H) 3.72-3.81 (m, 3H) 3.84-4.03 (m, 1H) 5.60 (s, 2H) 6.29-6.50 (m, 1H) 7.01 (d, J=6.8 Hz, 1H) 7.69 (dd, J=7.3, 4.8 Hz, 1H). [M+H] calc'd for C14H20FN3O2, 282. found 282.
Quantity
55 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
11 g
Type
catalyst
Reaction Step One
Name
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
98%

Synthesis routes and methods II

Procedure details

2-fluoro-5-methoxy-N-(1-methyl-4-piperidyl)-4-nitro-benzamide Intermediate 28; 1.3 g, 4.2 mmol) 10% Palladium on Carbon (100 mg) and Methanol (50 mL) were combined and stirred at 25° C. under Hydrogen at 1 bar pressure for 18 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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